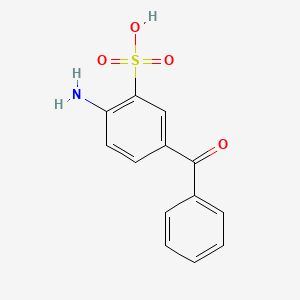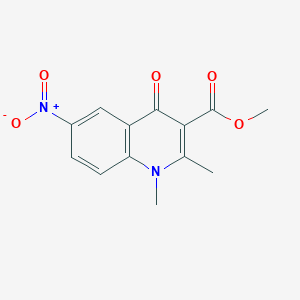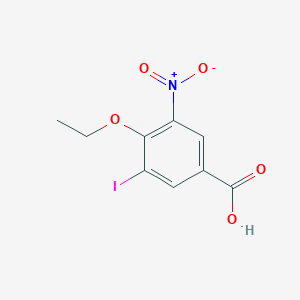![molecular formula C14H11Cl2F2N3O2 B8044023 2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride](/img/structure/B8044023.png)
2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride: is a unique chemical compound with significant potential in various scientific fields. This compound’s structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:
Nitration: Introducing nitro groups into the molecule using nitric acid and sulfuric acid.
Halogenation: Adding halogen atoms to the compound using halogenating agents like chlorine or bromine.
Cyclization: Forming ring structures through intramolecular reactions, often catalyzed by acids or bases.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and yield. The industrial methods focus on optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its interactions with various biomolecules. It can act as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for treating diseases such as cancer or infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism by which 2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. For example, the compound may inhibit an enzyme involved in disease progression, thereby reducing symptoms or halting disease development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 132988101: A structurally similar compound with slight variations in functional groups.
CID 132988103: Another analog with different substituents on the core structure.
Uniqueness
2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride stands out due to its specific functional groups and overall molecular architecture. These features confer unique reactivity and biological activity, distinguishing it from other similar compounds. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields highlight its significance.
Eigenschaften
IUPAC Name |
2-[3-[chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2N3O2.ClH/c15-14(16,17)22-11-4-1-3-10(7-11)12(8-18)13(21)9-20-6-2-5-19-20;/h1-7,12H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNSCEALBHASMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)C(C#N)C(=O)CN2C=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)C(C#N)C(=O)CN2C=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(benzenesulfonyl)phenyl]formamide](/img/structure/B8043966.png)








![Tetracyclo[4.3.0.02,4.03,7]nonane-8-carbohydrazide](/img/structure/B8044022.png)
